Cas no 2679929-92-9 (rac-(1R,4S,6S)-2-(prop-2-en-1-yloxy)carbonyl-2-azabicyclo2.2.2octane-6-carboxylic acid)
rac-(1R,4S,6S)-2-(prop-2-en-1-yloxy)carbonyl-2-azabicyclo2.2.2octane-6-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-28276804
- rac-(1R,4S,6S)-2-[(prop-2-en-1-yloxy)carbonyl]-2-azabicyclo[2.2.2]octane-6-carboxylic acid
- 2679929-92-9
- rac-(1R,4S,6S)-2-(prop-2-en-1-yloxy)carbonyl-2-azabicyclo2.2.2octane-6-carboxylic acid
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- Inchi: 1S/C12H17NO4/c1-2-5-17-12(16)13-7-8-3-4-10(13)9(6-8)11(14)15/h2,8-10H,1,3-7H2,(H,14,15)/t8-,9-,10+/m1/s1
- InChI Key: SPDSCUAIDUDTGD-BBBLOLIVSA-N
- SMILES: OC([C@@H]1C[C@@H]2CN(C(=O)OCC=C)[C@H]1CC2)=O
Computed Properties
- Exact Mass: 239.11575802g/mol
- Monoisotopic Mass: 239.11575802g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 341
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 66.8Ų
rac-(1R,4S,6S)-2-(prop-2-en-1-yloxy)carbonyl-2-azabicyclo2.2.2octane-6-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28276804-0.05g |
rac-(1R,4S,6S)-2-[(prop-2-en-1-yloxy)carbonyl]-2-azabicyclo[2.2.2]octane-6-carboxylic acid |
2679929-92-9 | 95.0% | 0.05g |
$1428.0 | 2025-03-19 | |
| Enamine | EN300-28276804-0.1g |
rac-(1R,4S,6S)-2-[(prop-2-en-1-yloxy)carbonyl]-2-azabicyclo[2.2.2]octane-6-carboxylic acid |
2679929-92-9 | 95.0% | 0.1g |
$1496.0 | 2025-03-19 | |
| Enamine | EN300-28276804-0.25g |
rac-(1R,4S,6S)-2-[(prop-2-en-1-yloxy)carbonyl]-2-azabicyclo[2.2.2]octane-6-carboxylic acid |
2679929-92-9 | 95.0% | 0.25g |
$1564.0 | 2025-03-19 | |
| Enamine | EN300-28276804-0.5g |
rac-(1R,4S,6S)-2-[(prop-2-en-1-yloxy)carbonyl]-2-azabicyclo[2.2.2]octane-6-carboxylic acid |
2679929-92-9 | 95.0% | 0.5g |
$1632.0 | 2025-03-19 | |
| Enamine | EN300-28276804-1.0g |
rac-(1R,4S,6S)-2-[(prop-2-en-1-yloxy)carbonyl]-2-azabicyclo[2.2.2]octane-6-carboxylic acid |
2679929-92-9 | 95.0% | 1.0g |
$1701.0 | 2025-03-19 | |
| Enamine | EN300-28276804-2.5g |
rac-(1R,4S,6S)-2-[(prop-2-en-1-yloxy)carbonyl]-2-azabicyclo[2.2.2]octane-6-carboxylic acid |
2679929-92-9 | 95.0% | 2.5g |
$3332.0 | 2025-03-19 | |
| Enamine | EN300-28276804-5.0g |
rac-(1R,4S,6S)-2-[(prop-2-en-1-yloxy)carbonyl]-2-azabicyclo[2.2.2]octane-6-carboxylic acid |
2679929-92-9 | 95.0% | 5.0g |
$4930.0 | 2025-03-19 | |
| Enamine | EN300-28276804-10.0g |
rac-(1R,4S,6S)-2-[(prop-2-en-1-yloxy)carbonyl]-2-azabicyclo[2.2.2]octane-6-carboxylic acid |
2679929-92-9 | 95.0% | 10.0g |
$7312.0 | 2025-03-19 | |
| Enamine | EN300-28276804-1g |
rac-(1R,4S,6S)-2-[(prop-2-en-1-yloxy)carbonyl]-2-azabicyclo[2.2.2]octane-6-carboxylic acid |
2679929-92-9 | 1g |
$1701.0 | 2023-09-09 | ||
| Enamine | EN300-28276804-5g |
rac-(1R,4S,6S)-2-[(prop-2-en-1-yloxy)carbonyl]-2-azabicyclo[2.2.2]octane-6-carboxylic acid |
2679929-92-9 | 5g |
$4930.0 | 2023-09-09 |
rac-(1R,4S,6S)-2-(prop-2-en-1-yloxy)carbonyl-2-azabicyclo2.2.2octane-6-carboxylic acid Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on rac-(1R,4S,6S)-2-(prop-2-en-1-yloxy)carbonyl-2-azabicyclo2.2.2octane-6-carboxylic acid
Professional Introduction to Rac-(1R,4S,6S)-2-(prop-2-en-1-yloxy)carbonyl-2-azabicyclo[2.2.2]octane-6-carboxylic Acid (CAS No. 2679929-92-9)
Rac-(1R,4S,6S)-2-(prop-2-en-1-yloxy)carbonyl-2-azabicyclo[2.2.2]octane-6-carboxylic acid, identified by its CAS number 2679929-92-9, is a compound of significant interest in the field of pharmaceutical chemistry and drug development. This molecule, characterized by its complex bicyclic structure and functional groups, has garnered attention due to its potential applications in medicinal chemistry and synthetic organic chemistry.
The compound features a central bicyclic framework, specifically a azabicyclo[2.2.2]octane scaffold, which is a common motif in many biologically active molecules. The presence of multiple stereocenters, as indicated by the (1R,4S,6S) configuration, makes this compound a chiral entity with potential for enantioselective synthesis and applications. The stereochemistry of such molecules is crucial in determining their biological activity, making the precise synthesis and characterization of rac-(1R,4S,6S)-2-(prop-2-en-1-yloxy)carbonyl-2-azabicyclo[2.2.2]octane-6-carboxylic acid a challenging yet rewarding endeavor.
The< strong>prop-2-en-1-yloxy group attached to the molecule introduces a hydrophobic alkene moiety, which can influence the compound's solubility and interactions with biological targets. This group is often used in pharmaceutical chemistry to enhance metabolic stability and improve pharmacokinetic properties. Additionally, the< strong>carbonyl group at the 6-position provides a site for further functionalization, allowing for the attachment of various pharmacophores or bioactive units.
In recent years, there has been growing interest in the development of novel scaffolds for drug discovery. The< strong>azabicyclo[2.2.2]octane core is known for its ability to mimic natural product structures and has been explored in various therapeutic areas, including anti-inflammatory and anticancer agents. The unique conformational flexibility of this scaffold allows for the design of molecules with specific binding properties.
The synthesis of rac-(1R,4S,6S)-2-(prop-2-en-1-yloxy)carbonyl-2-azabicyclo[2.2.2]octane-6-carboxylic acid involves multi-step organic transformations that require careful control of reaction conditions to achieve high enantiomeric purity. Techniques such as asymmetric catalysis and chiral auxiliary-assisted synthesis are often employed to construct the desired stereocenters with high fidelity.
Recent advancements in computational chemistry have also played a significant role in the design and optimization of such molecules. Molecular modeling studies can provide insights into the binding modes of this compound with potential biological targets, aiding in the rational design of more effective drugs.
The< strong>pharmaceutical industry continues to explore new chemical entities for treating various diseases. Rac-(1R,4S,6S)-2-(prop-2-en-1-yloxy)carbonyl-2-azabicyclo[2.2.2]octane-6-carboxylic acid represents a promising candidate for further investigation due to its unique structural features and potential biological activity.
In conclusion, rac-(1R,4S,6S)-< strong>propylidenecarbonyl-< strong>azabicyclo[3][< strong>bicyclo] structures have shown significant promise in medicinal chemistry applications due to their unique structural features and potential biological activity.< strong>Racemic mixtures frequently serve as starting points for developing single-enantiomer drugs because they provide access to both enantiomers during subsequent purification steps.< strong>Stereochemistry , particularly when involving multiple stereocenters like those found in this compound,< strong >plays an essential role in determining both efficacy and safety profiles .< strong >Future research will likely focus on developing more efficient synthetic routes towards this target molecule while exploring its potential applications across different therapeutic areas.
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